molecular formula C23H26N6O4S B2925400 7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-13-9

7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2925400
CAS No.: 688054-13-9
M. Wt: 482.56
InChI Key: QBNKKAKTQQABNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a synthetically designed small molecule recognized for its potential as a potent kinase inhibitor. Its molecular architecture, featuring a quinazolinone core linked to a pyrimidinyl-piperazine moiety, is characteristic of compounds that target the ATP-binding site of various protein kinases source . This compound is of significant interest in oncology research, where it is utilized to investigate and modulate dysregulated kinase signaling pathways that drive tumor cell proliferation, survival, and metastasis. Researchers employ this inhibitor in biochemical and cell-based assays to delineate specific kinase dependencies in different cancer models and to explore mechanisms of resistance to existing therapies source . The [1,3]dioxolo group further suggests potential for optimized pharmacokinetic properties. Its primary research value lies in its utility as a chemical probe for fundamental signal transduction studies and as a lead compound for the development of novel targeted anticancer therapeutics.

Properties

IUPAC Name

7-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c30-20(27-9-11-28(12-10-27)22-24-6-4-7-25-22)5-2-1-3-8-29-21(31)16-13-18-19(33-15-32-18)14-17(16)26-23(29)34/h4,6-7,13-14H,1-3,5,8-12,15H2,(H,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNKKAKTQQABNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial activity, enzyme inhibition, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S with a molecular weight of approximately 396.48 g/mol. Its structure features a quinazolinone core linked to a piperazine ring and a pyrimidine moiety, which are known to contribute to various biological activities.

1. Antibacterial Activity

Preliminary studies indicate that the compound exhibits significant antibacterial properties. The compound was tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibitory effects.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These results suggest that the compound may be effective in treating infections caused by these pathogens.

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes. Notably, it demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseStrong inhibition

The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s.

3. Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. The IC50 values were determined using standard assays:

Cell LineIC50 Value (µM)
MDA-MB 231 (Breast Cancer)34.31–39.78
U-87 MG (Glioblastoma)38.29–42.30

These findings indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

Research has shown that compounds with similar structures often exhibit promising biological activities due to their ability to interact with various biological targets. For instance:

  • Docking Studies : Molecular docking simulations have revealed that the compound binds effectively to target proteins involved in bacterial resistance and cancer cell proliferation.
  • In Vivo Studies : Future studies should focus on in vivo models to assess the therapeutic efficacy and safety profile of this compound.

Comparison with Similar Compounds

7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

This analogue (PubChem entry) replaces the pyrimidin-2-yl group with a 2,3-dimethylphenyl substituent on the piperazine ring and shortens the alkyl chain to a butyl group . Key differences include:

  • Chain Length : The shorter butyl chain may reduce conformational flexibility, impacting interactions with deep binding pockets.
Parameter Target Compound Dimethylphenyl Analogue
Piperazine Substituent Pyrimidin-2-yl (polar, π-deficient heterocycle) 2,3-Dimethylphenyl (hydrophobic, sterically bulky)
Alkyl Chain Length Hexyl (C6) Butyl (C4)
Theoretical LogP* Lower (due to pyrimidine’s polarity) Higher (due to aromatic methyl groups)

*Predicted using fragment-based methods.

6-(((7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

This compound (CAS 688059-80-5) introduces a chloro-pyrido-pyrimidinyl group and a phenylpiperazine-linked propyl chain . Notable contrasts:

  • Core Modifications : The chloro substituent on the pyrido-pyrimidine ring may enhance electrophilicity, influencing reactivity in nucleophilic environments.
  • Linker Flexibility : A propyl spacer (vs. hexyl) reduces rotational freedom, possibly stabilizing specific conformations during target engagement.

Functional Comparisons

  • Electronic Similarity : highlights that compounds with analogous electronic profiles (e.g., isoelectronic or isovalent structures) may exhibit comparable reactivity. The target compound’s pyrimidine and thioxo groups could mimic electron-deficient heterocycles in kinase inhibitors, whereas the dimethylphenyl analogue lacks this property .

Research Findings and Limitations

  • Gaps in Data: No experimental data (e.g., IC₅₀, solubility, metabolic stability) are available for the target compound or its analogues in the provided evidence. Comparisons rely on structural extrapolation and theoretical principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.